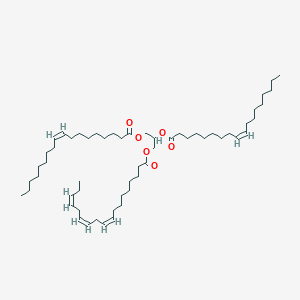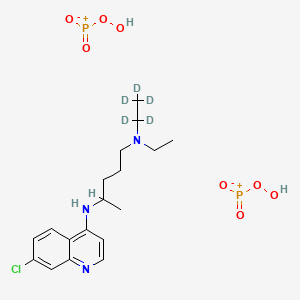![molecular formula C41H78O5 B3026139 eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oleoyl-3-Arachidoyl-rac-glycerol is a diacylglycerol compound that contains oleic acid at the sn-1 position and arachidic acid at the sn-3 position . This compound is part of the glycerolipid family, which plays a crucial role in lipid biochemistry and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-3-Arachidoyl-rac-glycerol can be synthesized through esterification reactions. The process involves the reaction of oleic acid and arachidic acid with glycerol in the presence of a catalyst . The reaction conditions typically include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like chloroform or hexane to dissolve the reactants.
Industrial Production Methods: Industrial production of 1-Oleoyl-3-Arachidoyl-rac-glycerol follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as distillation or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-3-Arachidoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Epoxides, hydroxyl derivatives.
Reduction Products: Alcohols.
Substitution Products: Amides, thioesters.
Scientific Research Applications
1-Oleoyl-3-Arachidoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a standard in lipid analysis and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential in drug delivery systems and as a bioactive lipid.
Industry: Utilized in the formulation of cosmetics and food additives.
Mechanism of Action
The mechanism of action of 1-Oleoyl-3-Arachidoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. It acts as a substrate for lipases, which hydrolyze the ester bonds to release fatty acids and glycerol . This process influences various cellular pathways, including lipid metabolism and signal transduction .
Comparison with Similar Compounds
1-Oleoyl-rac-glycerol: Contains only oleic acid and is a monoglyceride.
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol: Contains palmitic acid, oleic acid, and arachidonic acid.
1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol: Contains palmitic acid, arachidic acid, and oleic acid.
Uniqueness: 1-Oleoyl-3-Arachidoyl-rac-glycerol is unique due to its specific combination of oleic acid and arachidic acid, which imparts distinct physicochemical properties and biological activities . This uniqueness makes it valuable in specialized research applications and industrial formulations .
Properties
IUPAC Name |
[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h18,21,39,42H,3-17,19-20,22-38H2,1-2H3/b21-18- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUKIVRNRJKFG-UZYVYHOESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)
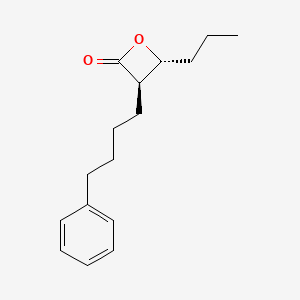

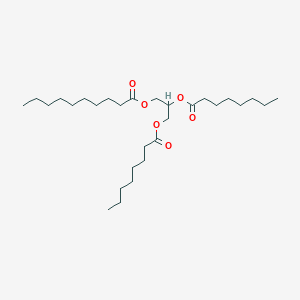

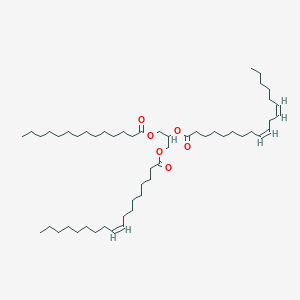
![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)
![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)
![[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026072.png)
![9Z-octadecenoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026073.png)
![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)
